ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoate
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Overview
Description
Ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoate is an organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid and contains multiple hydroxyl groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoate typically involves the reaction of 3,5-dihydroxyphenylacetic acid with ethyl 6-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoate involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Microbial Interaction: It can disrupt microbial cell membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
Ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoate can be compared with other similar compounds such as:
Curvulin: Another derivative of benzoic acid with similar hydroxyl groups but different substitution patterns.
Ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate: Similar structure but with an acetyl group instead of a hydroxy group.
Uniqueness
The unique combination of hydroxyl groups and the ethyl ester moiety in this compound provides it with distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-2-22-17(21)16-12(4-3-5-15(16)20)7-6-11-8-13(18)10-14(19)9-11/h3-5,8-10,18-20H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFSTSQNKAAZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1O)CCC2=CC(=CC(=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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